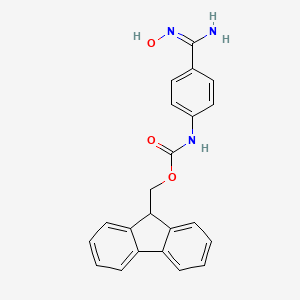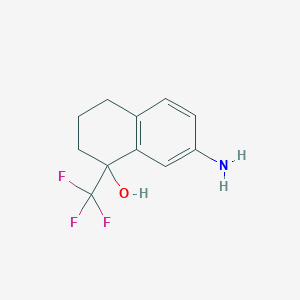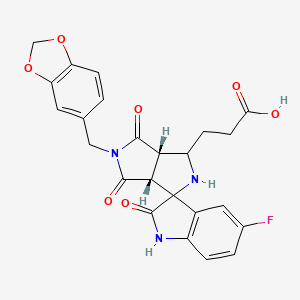
C24H20FN3O7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid involves several steps. The preparation method typically includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This is followed by a hydroxyl chloro reaction . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are common, especially in the synthesis process.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various hydroxyl derivatives.
Applications De Recherche Scientifique
3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid: has several scientific research applications :
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its biological activity and interactions with different biomolecules.
Medicine: Due to its anti-inflammatory properties, it plays a crucial role in drug development and therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. It interacts with certain enzymes and receptors in the body, leading to its anti-inflammatory effects. The exact mechanism involves the inhibition of specific pathways that cause inflammation, thereby reducing symptoms and providing therapeutic benefits.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-[(3aR,6aS)-5-(1,3-Benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanoic acid stands out due to its unique structure and potent anti-inflammatory properties . Similar compounds include other derivatives of uracil and indole , which may have different functional groups and varying degrees of biological activity.
Would you like to know more about any specific aspect of this compound?
Propriétés
Formule moléculaire |
C24H20FN3O7 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
3-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C24H20FN3O7/c25-12-2-3-14-13(8-12)24(23(33)26-14)20-19(15(27-24)4-6-18(29)30)21(31)28(22(20)32)9-11-1-5-16-17(7-11)35-10-34-16/h1-3,5,7-8,15,19-20,27H,4,6,9-10H2,(H,26,33)(H,29,30)/t15?,19-,20+,24?/m1/s1 |
Clé InChI |
IGLWMBUEXFZYNE-DSXKJKBRSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CCC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
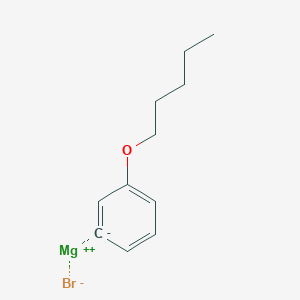
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
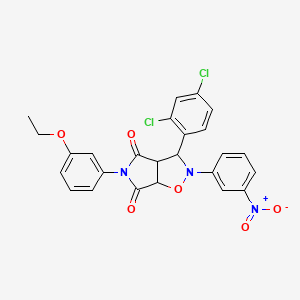
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)
![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)



![[4-[(11S,12R,16S)-11-(4-chlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B12640389.png)
